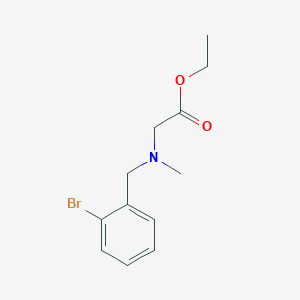![molecular formula C18H13FO2 B5855745 2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of naphthaldehyde and has a fluorobenzyl group attached to it.
Mechanism of Action
The mechanism of action of 2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde have been studied extensively. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer cell proliferation. This compound has also been found to induce apoptosis or programmed cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on 2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde. One of the directions is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective drugs.
Synthesis Methods
The synthesis method of 2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde involves the reaction of 2-hydroxy-1-naphthaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is obtained as a yellow solid after purification using column chromatography.
Scientific Research Applications
2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde has shown promising applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also shown potential as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c19-15-6-3-4-13(10-15)12-21-18-9-8-14-5-1-2-7-16(14)17(18)11-20/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXPLCGGSFWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)
![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)



![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)

![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)